

# An In-Depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Palmitoyl-2-linoleoyl-rac-glycerol-d5

**Cat. No.:** B15552072

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## Introduction

**1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is a high-purity, deuterated diacylglycerol (DAG) designed for use as an internal standard in mass spectrometry-based lipidomics. Its structure consists of a glycerol backbone with a palmitic acid at the sn-1 position, a linoleic acid at the sn-2 position, and five deuterium atoms on the glycerol backbone. This isotopic labeling makes it an ideal tool for the accurate quantification of its non-deuterated counterpart and other related diacylglycerols in complex biological samples.

This guide provides a comprehensive overview of the technical specifications, applications, and relevant biological context for researchers utilizing this essential analytical standard.

## Chemical and Physical Properties

The chemical and physical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** and its non-deuterated analogue are summarized below. The deuterated version is chemically identical to the endogenous molecule, except for the increased mass due to the deuterium atoms, which allows for its differentiation in mass spectrometry.

Property	1-Palmitoyl-2-linoleoyl-rac-glycerol-d5	1-Palmitoyl-2-linoleoyl-rac-glycerol (Unlabeled)
Molecular Formula	C37H63D5O5[1]	C37H68O5[2]
Molecular Weight	597.96 g/mol [1]	592.9 g/mol [2]
CAS Number	Not available	73649-99-7 (Unlabeled)[1]
Appearance	Varies (typically a solid or oil)	-
Purity	High (typically ≥98%)	-
Storage Conditions	-20°C	-

## Applications in Research

The primary application of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is as an internal standard for quantitative lipidomics analysis using liquid chromatography-mass spectrometry (LC-MS).

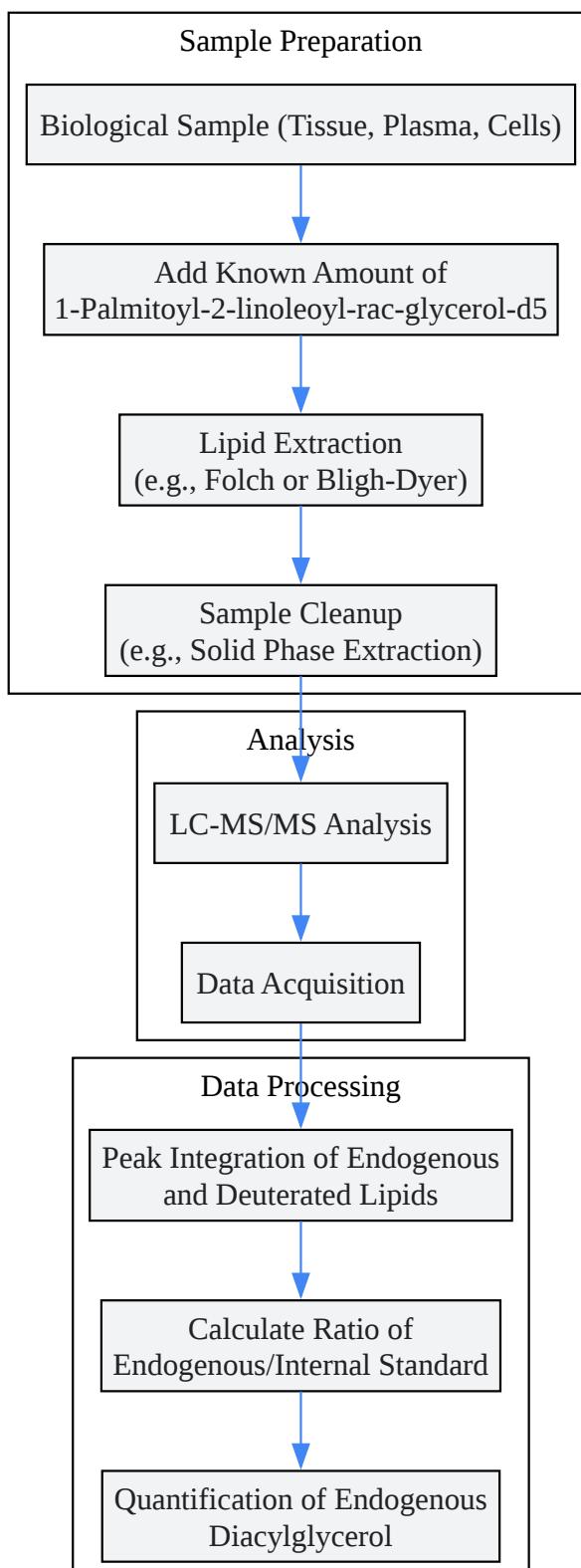
### 3.1. Internal Standard for Mass Spectrometry

In quantitative mass spectrometry, internal standards are crucial for correcting for variations that can occur during sample preparation and analysis, such as:

- Extraction efficiency: Losses of the analyte during the lipid extraction process.
- Matrix effects: Suppression or enhancement of the analyte signal by other components in the sample matrix.
- Instrumental variability: Fluctuations in the mass spectrometer's performance.

By adding a known amount of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** to a sample before extraction, the ratio of the endogenous analyte to the deuterated standard can be used to accurately calculate the concentration of the endogenous lipid.

A general workflow for using a deuterated internal standard in a lipidomics experiment is depicted below.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for quantitative lipidomics using a deuterated internal standard.

# Experimental Protocols

While a specific, validated protocol for **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is not publicly available, the following represents a general methodology for the quantification of diacylglycerols from biological samples using a deuterated internal standard.

## 4.1. Lipid Extraction (Modified Bligh-Dyer Method)

- Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.
- Internal Standard Spiking: Add a known amount of **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** in a solvent such as chloroform:methanol (2:1, v/v) to the homogenate.
- Solvent Addition: Add chloroform and methanol to the sample to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
- Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge to separate the phases.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids.
- Drying: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

## 4.2. LC-MS/MS Analysis

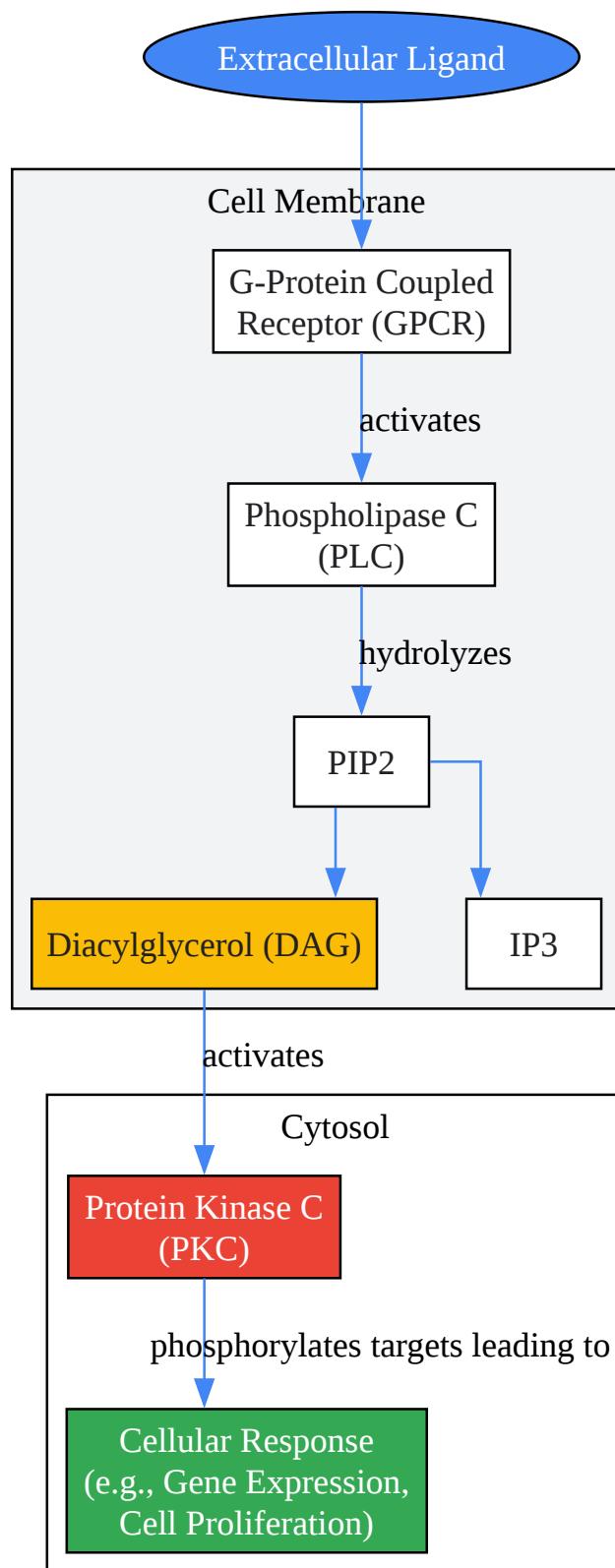
- Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like ammonium formate and formic acid is typically employed.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
- Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and product ions of both the endogenous diacylglycerol and the

deuterated internal standard. The specific transitions will depend on the instrument and the specific diacylglycerol being quantified.

## Biological Context: Diacylglycerol Signaling Pathways

While **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is an analytical tool, its non-deuterated counterpart, diacylglycerol (DAG), is a critical second messenger in a variety of cellular signaling pathways. DAG is produced at the cell membrane from the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).

Once produced, DAG can activate several downstream effector proteins, most notably Protein Kinase C (PKC). The activation of PKC leads to the phosphorylation of numerous substrate proteins, which in turn regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.



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**Figure 2:** Simplified diacylglycerol (DAG) signaling pathway.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is not readily available. However, based on the SDS for similar non-deuterated di- and triacylglycerols, the following general precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.
- Storage: Store at -20°C in a tightly sealed container.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain the SDS from the supplier before handling this compound.

## Conclusion

**1-Palmitoyl-2-linoleoyl-rac-glycerol-d5** is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard enables the accurate and precise quantification of diacylglycerols, which play crucial roles as second messengers in a multitude of cellular processes. A thorough understanding of its properties and proper implementation in experimental workflows, as outlined in this guide, will contribute to the generation of high-quality, reliable data in studies of lipid metabolism and signaling.

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